molecular formula C17H34O B1595907 4-Heptadecanone CAS No. 53685-77-1

4-Heptadecanone

Cat. No.: B1595907
CAS No.: 53685-77-1
M. Wt: 254.5 g/mol
InChI Key: UIDOOQRSFZDBLK-UHFFFAOYSA-N
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Description

4-Heptadecanone, also known as heptadecan-4-one, is an organic compound with the molecular formula C17H34O. It is a ketone, characterized by a carbonyl group (C=O) located at the fourth carbon of a heptadecane chain. This compound is notable for its relatively high molecular weight and its hydrophobic nature, making it poorly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptadecanone can be synthesized through various methods. One common approach involves the oxidation of heptadecan-4-ol using oxidizing agents such as chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4). Another method includes the Friedel-Crafts acylation of heptadecane with acetyl chloride (CH3COCl) in the presence of aluminum chloride (AlCl3) as a catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic dehydrogenation of heptadecan-4-ol. This process involves passing the alcohol over a dehydrogenation catalyst, such as copper or zinc oxide, at elevated temperatures. The resulting ketone is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Heptadecanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Heptadecanone has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-Heptadecanone exerts its effects involves interactions with various molecular targets. In biological systems, it can act as a substrate for enzymes such as ketone reductases, which convert it to heptadecan-4-ol. This conversion involves the reduction of the carbonyl group to a hydroxyl group, facilitated by the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific position of the carbonyl group, which influences its reactivity and physical properties. Compared to heptadecan-4-ol, it is more reactive towards nucleophiles due to the presence of the carbonyl group. Its longer chain length compared to shorter ketones like 2-heptanone results in higher boiling and melting points .

Properties

IUPAC Name

heptadecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O/c1-3-5-6-7-8-9-10-11-12-13-14-16-17(18)15-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDOOQRSFZDBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201940
Record name Heptadecan-4-one
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Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53685-77-1
Record name 4-Heptadecanone
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Record name Heptadecan-4-one
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Record name 4-Heptadecanone
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Record name Heptadecan-4-one
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Record name Heptadecan-4-one
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Record name 4-Heptadecanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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